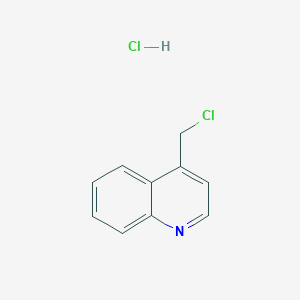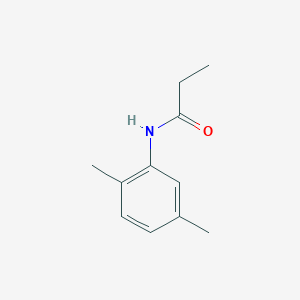
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid may act on the hypothalamus-pituitary-gonadal axis, leading to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This increase in LH and FSH secretion may lead to an increase in testosterone production, which may be responsible for the growth-promoting effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid in animals.
Biochemical and Physiological Effects:
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to have various biochemical and physiological effects. In animals, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase growth and feed intake, as well as improve the conversion rate of feed to meat. In humans, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is its potential as a feed additive in animal husbandry. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase growth and feed intake in animals, making it a potential alternative to traditional growth-promoting agents. However, one limitation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is its potential toxicity. Studies have shown that high doses of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid can lead to liver damage in animals.
Future Directions
There are several future directions for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid research. One area of interest is the development of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid as a potential anti-inflammatory and anti-cancer agent in humans. Another area of interest is the development of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid as a building block for the synthesis of materials, such as conducting polymers. Additionally, further studies are needed to determine the optimal dosage of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid for animal husbandry and to investigate the potential toxicity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid in humans.
Synthesis Methods
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been synthesized using different methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods for synthesizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is the one-pot synthesis method, which involves the reaction of 2,5-dimethylpyrrole with 2-bromo-4,5-dimethylthiophene-2-carboxylic acid in the presence of a base and a palladium catalyst.
Scientific Research Applications
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. In agriculture, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase the growth and feed intake of animals, making it a potential feed additive. In pharmaceuticals, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential anti-inflammatory and anti-cancer properties. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has also been used as a building block in the synthesis of materials, such as conducting polymers.
properties
CAS RN |
690990-60-4 |
|---|---|
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid |
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)11-9(3)10(4)17-12(11)13(15)16/h5-6H,1-4H3,(H,15,16) |
InChI Key |
FJEQPPDVCVKRQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=C(SC(=C2C)C)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC(=C2C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















